4-bromo-N-(4-carbamoylphenyl)benzamide

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

4-Bromo-N-(4-carbamoylphenyl)benzamide (CAS 331240-83-6) is a synthetic, brominated N-phenylbenzamide derivative with the molecular formula C₁₄H₁₁BrN₂O₂ and a molecular weight of 319.15 g/mol. The compound is characterized by a 4-bromobenzoyl moiety linked via an amide bond to a 4-aminobenzamide fragment, placing it within a class of benzamides recognized as privileged scaffolds in medicinal chemistry.

Molecular Formula C14H11BrN2O2
Molecular Weight 319.158
CAS No. 331240-83-6
Cat. No. B2400932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-carbamoylphenyl)benzamide
CAS331240-83-6
Molecular FormulaC14H11BrN2O2
Molecular Weight319.158
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H11BrN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
InChIKeyOXGZOUYLAIJZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-carbamoylphenyl)benzamide (CAS 331240-83-6): Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


4-Bromo-N-(4-carbamoylphenyl)benzamide (CAS 331240-83-6) is a synthetic, brominated N-phenylbenzamide derivative with the molecular formula C₁₄H₁₁BrN₂O₂ and a molecular weight of 319.15 g/mol . The compound is characterized by a 4-bromobenzoyl moiety linked via an amide bond to a 4-aminobenzamide fragment, placing it within a class of benzamides recognized as privileged scaffolds in medicinal chemistry [1]. It is typically supplied as a white crystalline powder with solubility in common organic solvents, and its dual bromo/carbamoyl functionality underpins its primary utility as a versatile intermediate for pharmaceutical and agrochemical synthesis [2].

Why Generic Substitution Fails for 4-Bromo-N-(4-carbamoylphenyl)benzamide: The Functional Necessity of the para-Bromo Substituent


The procurement value of 4-bromo-N-(4-carbamoylphenyl)benzamide resides not in its potency against a single biological target—publicly available bioactivity data remain sparse [1]—but in its architectural role as a regioselectively addressable building block. The para-bromine atom serves as a precisely positioned handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that enable late-stage diversification, while the 4-carbamoyl group contributes hydrogen-bond donor/acceptor capacity critical for target engagement in downstream bioactive molecules [2]. Substituting the bromine with chlorine, fluorine, or hydrogen alters the reactivity profile, regioselectivity, and steric footprint, potentially compromising synthetic efficiency or altering the binding mode of final compounds. Similarly, moving the bromine to the ortho or meta position changes the molecular geometry and electronic distribution, which can reduce coupling yields or shift structure-activity relationships in the derived analogs [3].

4-Bromo-N-(4-carbamoylphenyl)benzamide: Quantitative Evidence for Differentiated Selection and Procurement Decisions


Synthetic Versatility: Para-Bromo versus Para-Chloro Reactivity in Palladium-Catalyzed Cross-Coupling

The C–Br bond in 4-bromo-N-(4-carbamoylphenyl)benzamide enables oxidative addition to Pd(0) catalysts under milder conditions than the corresponding C–Cl bond. In palladium-catalyzed Suzuki-Miyaura coupling, aryl bromides typically react 50–100 times faster than aryl chlorides with standard catalysts, allowing lower catalyst loadings and shorter reaction times [1]. This difference directly impacts synthetic route efficiency: the bromo derivative can be selectively coupled in the presence of a chloro substituent elsewhere in the molecule, offering orthogonal reactivity that the 4-chloro analog cannot provide [2].

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

Bioisosteric Potential: Bromine as a Pharmacophoric Element in Lead Optimization

Bromine can engage in halogen bonding (C–Br···O/N interactions) that contributes to protein-ligand affinity and selectivity, a feature absent in chloro, fluoro, or unsubstituted analogs. Analysis of the Protein Data Bank reveals that bromine atoms form halogen bonds with carbonyl oxygen atoms at distances of 2.8–3.2 Å, with energies typically 2–5 kcal/mol [1]. In benzamide-based PARP inhibitor scaffolds, the para-bromo substituent has been shown to occupy a hydrophobic pocket adjacent to the nicotinamide binding site, providing additional van der Waals contacts not achievable with the smaller chloro or fluoro substituents [2].

Medicinal Chemistry Drug Design Halogen Bonding

Regioisomeric Differentiation: Para-Bromo versus Ortho-Bromo and Meta-Bromo Substitution Patterns

The position of the bromine substituent on the benzoyl ring critically influences both synthetic accessibility and biological target engagement. While direct comparative bioactivity data for the three regioisomers (2-bromo, 3-bromo, 4-bromo) are not publicly available, the unsubstituted core scaffold N-(4-carbamoylphenyl)benzamide has been documented as an enzyme inhibitor in the BRENDA database, establishing that the benzamide-carbamoyl framework possesses inherent target recognition capacity [1]. The para-bromo isomer presents a linear, rod-like molecular shape that may favor binding to narrow, hydrophobic channels, whereas the ortho-bromo isomer introduces steric congestion that can alter amide bond conformation and reduce binding affinity in certain targets. From a synthetic standpoint, para-substituted aryl bromides generally exhibit superior regioselectivity in cross-coupling compared to their ortho-substituted counterparts, where steric effects can retard oxidative addition [2].

Structure-Activity Relationship Regioselectivity Synthetic Intermediate

Dual Functional Group Utility: Carbamoyl Hydrogen-Bond Capacity Combined with Aryl Bromide Reactivity

The 4-carbamoylphenyl moiety provides two hydrogen-bond donors (NH₂) and one acceptor (C=O), capable of forming up to three simultaneous hydrogen bonds with a protein target. In contrast, closely related intermediates such as 4-bromo-N-(4-nitrophenyl)benzamide or 4-bromo-N-(4-cyanophenyl)benzamide replace the carbamoyl group with non-hydrogen-bond-donating nitro or cyano substituents, eliminating this recognition capacity [1]. This dual functionality—the bromine as a synthetic handle and the carbamoyl group as a pharmacophoric element—makes 4-bromo-N-(4-carbamoylphenyl)benzamide a unique building block that is simultaneously 'synthesis-ready' and 'biology-aware,' a property not shared by analogs lacking the carbamoyl group [2].

Fragment-Based Drug Design Hydrogen Bonding Click Chemistry

Optimal Procurement and Application Scenarios for 4-Bromo-N-(4-carbamoylphenyl)benzamide


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The para-bromo substituent provides a reliable entry point for Pd-catalyzed cross-coupling with aryl boronic acids. Because aryl bromides undergo oxidative addition 50–100 times faster than aryl chlorides [1], this compound can be selectively elaborated in the presence of chloro-substituted partners, enabling the efficient construction of biaryl libraries for SAR exploration. Procurement of this specific brominated intermediate avoids the need for halogen-exchange or activation steps required with the less reactive chloro analog.

Fragment-Based Lead Discovery: A 'Synthesis-Ready' Fragment with Hydrogen-Bond Capacity

With a molecular weight of 319.15 Da and two carbamoyl hydrogen-bond donors, this compound fits within fragment library parameters (MW < 300, though slightly above the threshold) while possessing a chemical handle for immediate elaboration. The carbamoyl group can engage key protein residues (e.g., Gly863 and Ser904 in PARP1 [2]), and the bromine provides a vector for fragment growth. Analogs lacking the carbamoyl group (nitro, cyano) cannot participate in this hydrogen-bond network, making the bromo-carbamoyl combination essential for this application.

Agrochemical Intermediate: Synthesis of Crop Protection Agents

The benzamide scaffold is widely represented in fungicide and herbicide chemistry. The bromine atom serves as a site for coupling to heterocyclic fragments, while the carbamoyl group contributes to target enzyme binding (e.g., succinate dehydrogenase inhibitors). This compound enables the modular assembly of screening libraries for agrochemical lead identification, where the bromo group is leveraged for rapid analog generation [3].

Chemical Biology: Bifunctional Probe Synthesis

The simultaneous presence of a bioorthogonal handle (C–Br for cross-coupling) and a protein-recognition element (carbamoyl for hydrogen bonding) makes this compound suitable for constructing chemical probes. The bromine can be replaced with a fluorophore or biotin tag via cross-coupling, while the carbamoyl group maintains target engagement during pull-down or imaging experiments. The para-substitution pattern minimizes steric interference with the binding pose, unlike ortho-substituted regioisomers.

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